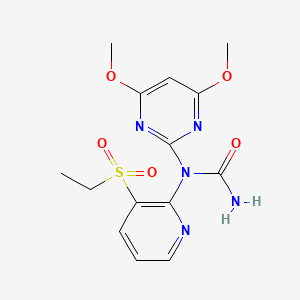

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O5S/c1-4-25(21,22)9-6-5-7-16-12(9)19(13(15)20)14-17-10(23-2)8-11(18-14)24-3/h5-8H,4H2,1-3H3,(H2,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUAHBLGZCTWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)N(C2=NC(=CC(=N2)OC)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50769190 | |

| Record name | Rimsulfurondesulfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50769190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138724-53-5 | |

| Record name | N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138724535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimsulfurondesulfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50769190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-DIMETHOXY-2-PYRIMIDINYL)-N-(3-(ETHYLSULFONYL)-2-PYRIDINYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A2Z4M885M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea, a compound with the molecular formula and a molecular weight of 367.38 g/mol, is primarily studied for its potential biological activities, especially in the context of herbicide development. This compound is a derivative of rimsulfuron, which is known for its herbicidal properties. Understanding its biological activity can provide insights into its efficacy and safety as a pesticide and its environmental impact.

- IUPAC Name : 1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea

- CAS Number : 138724-53-5

- Purity : Typically around 95% .

Herbicidal Properties

Research indicates that N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea serves as a metabolite of rimsulfuron, which is used as an herbicide. The degradation pathways of rimsulfuron in various environments lead to the formation of this compound, highlighting its relevance in agricultural contexts .

Efficacy Studies :

- A study indicated that rimsulfuron and its metabolites exhibit low acute toxicity and lack genotoxic potential, making them suitable candidates for use in agriculture .

- The compound has been shown to affect plant growth regulators, potentially influencing weed control strategies without significant toxicity to non-target species .

Environmental Impact

The environmental behavior of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea reveals insights into its persistence and degradation in ecological systems. The breakdown products of rimsulfuron under various conditions (e.g., photolysis and hydrolysis) suggest that this compound may contribute to the overall environmental footprint of herbicide applications .

Case Study 1: Rimsulfuron Metabolism

In a detailed analysis of rimsulfuron degradation, it was found that under alkaline conditions, the degradation rate was significantly increased. This led to the rapid formation of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea as a primary metabolite. The implications for agricultural practices are substantial, suggesting that soil pH management could optimize herbicide effectiveness while minimizing residual impacts .

Case Study 2: Toxicity Assessment

Data Table: Summary of Biological Activities

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H17N5O5S |

| Molecular Weight | 367.38 g/mol |

| Purity | ~95% |

| Herbicidal Activity | Effective against certain weeds |

| Toxicity Level | Low acute toxicity; no genotoxic potential |

| Environmental Persistence | Variable; influenced by pH and sunlight exposure |

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

The compound is primarily studied as a metabolite of rimsulfuron, a widely used herbicide. Rimsulfuron is effective against a range of broadleaf and grassy weeds in various crops. The transformation of rimsulfuron into N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea occurs through microbial degradation in soil and water systems.

Efficacy Studies

Research indicates that both rimsulfuron and its metabolites exhibit low acute toxicity and lack genotoxic potential. This makes them suitable candidates for agricultural applications with minimal risk to non-target organisms. Key findings include:

- Low Toxicity : Studies have shown that the compound does not pose significant risks to human health or the environment when used according to guidelines.

- Growth Regulation : The compound influences plant growth regulators, potentially improving weed management strategies without harming crop yields .

Environmental Impact

As a metabolite of rimsulfuron, this compound's environmental fate is critical for assessing its safety and effectiveness as a herbicide.

Soil and Water Contamination

Research has indicated that N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea can be a potential groundwater contaminant. Monitoring its presence in soil and water is essential for understanding its ecological impact:

| Parameter | Value |

|---|---|

| Potential Groundwater Contaminant | Yes |

| Metabolite of | Rimsulfuron |

| Environmental Fate | Requires monitoring for contamination |

Case Studies

Several studies have documented the applications and effects of this compound:

- Herbicide Development : A study focused on the degradation pathways of rimsulfuron highlighted the formation of this compound as a significant aspect of herbicide efficacy and safety assessments .

- Ecotoxicological Assessments : Research evaluating the ecotoxicological profiles of rimsulfuron metabolites found that they generally exhibited low toxicity to aquatic organisms, supporting their use in sustainable agriculture practices .

- Regulatory Reviews : Regulatory bodies have reviewed the environmental impact of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea as part of broader assessments of pesticide safety, emphasizing the need for continuous monitoring in agricultural settings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related sulfonylurea herbicides:

*Note: The molecular formula of the target compound is inferred based on structural analysis and related derivatives.

Key Observations:

- Bridge Group : The target compound features a urea bridge (-NH-CO-NH-), whereas rimsulfuron and other sulfonylureas contain a sulfonamide bridge (-SO₂-NH-). This difference impacts binding affinity to acetolactate synthase (ALS), a critical enzyme targeted by sulfonylurea herbicides .

- Substituents : The 3-(ethylsulfonyl) group on the pyridinyl ring is conserved in both the target compound and rimsulfuron, suggesting shared soil mobility characteristics. However, the absence of the sulfonamide group in the target compound may reduce its herbicidal activity .

- Methoxy Groups : The 4,6-dimethoxy-pyrimidinyl moiety is a common feature in sulfonylurea herbicides, contributing to ALS inhibition and crop selectivity .

Herbicidal Efficacy:

- Rimsulfuron: Widely used for broadleaf and grass weed control in crops like tomatoes and corn. It inhibits ALS, disrupting branched-chain amino acid synthesis .

- Target Compound: As a metabolite, it likely exhibits reduced herbicidal activity compared to rimsulfuron due to structural modifications.

- Amidosulfuron : Effective in cereals, with a methylsulfonyl group enhancing solubility and uptake in grassy weeds .

- Nicosulfuron : Selective in corn due to rapid metabolic detoxification in tolerant crops .

Environmental Persistence:

- Sulfonylureas like rimsulfuron and nicosulfuron are prone to hydrolysis under acidic conditions, while the target compound’s urea bridge may alter degradation pathways .

- Ethylsulfonyl groups in both the target compound and rimsulfuron contribute to moderate soil mobility, increasing leaching risks in sandy soils .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Rimsulfuron and its impurities?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to identify Rimsulfuron and its degradation products, such as the desulfonated derivative (Rimsulfuron-Desulfon). X-ray crystallography is employed to confirm molecular structure and crystallographic parameters, as demonstrated in related pyrimidinyl-urea compounds .

- Data Example :

| Technique | Application | Reference |

|---|---|---|

| HPLC-MS | Detection of impurities (e.g., Rimsulfuron-Desulfon) | |

| X-ray diffraction | Structural confirmation of analogs |

Q. How is Rimsulfuron synthesized in laboratory settings?

- Methodology : A typical synthesis involves reacting 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in refluxing ethanol. Crystallization via slow evaporation of a chloroform-acetone mixture yields pure crystals .

- Key Steps :

Reflux reactants in ethanol (40 mL) at 80°C for 6 hours.

Filter and recrystallize using chloroform-acetone (1:5 v/v).

Validate purity via melting point analysis (195°C) .

Q. What is the primary mechanism of action of Rimsulfuron as a herbicide?

- Methodology : Rimsulfuron inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. This mechanism is common to sulfonylurea herbicides, validated through enzyme inhibition assays and field trials comparing weed mortality rates .

- Experimental Design :

- Apply Rimsulfuron at 0.0123 kg active ingredient (ai) per hectare (ha⁻¹) in post-emergent settings.

- Monitor ALS activity in target weeds using spectrophotometric assays .

Advanced Research Questions

Q. How do environmental factors influence the efficacy and degradation of Rimsulfuron?

- Methodology : Field studies assess half-life under varying soil pH, moisture, and microbial activity. Adjuvants (e.g., surfactants) are added to formulations to enhance stability. Accelerated degradation studies use LC-MS to quantify residues under controlled UV exposure .

- Data Contradictions :

- Efficacy in acidic soils : Reduced activity due to hydrolysis; mitigated by adjuvant use .

- Microbial degradation : Faster breakdown in organic-rich soils vs. sterile conditions .

Q. What are the common degradation products of Rimsulfuron, and how are they identified?

- Methodology : Major degradation pathways include sulfonylurea bridge cleavage and desulfonation. Rimsulfuron-Desulfon (N-(4,6-dimethoxy-2-pyrimidinyl)-N-[3-(ethylsulfonyl)-2-pyridinyl]urea) is a key impurity detected via HPLC-MS and nuclear magnetic resonance (NMR) .

- Degradation Table :

| Product | Formation Pathway | Detection Method | Reference |

|---|---|---|---|

| Rimsulfuron-Desulfon | Sulfonyl group hydrolysis | HPLC-MS | |

| Pyrimidinyl metabolites | ALS-mediated breakdown | NMR |

Q. How can researchers design experiments to assess cross-resistance in weeds treated with Rimsulfuron?

- Methodology : Combine Rimsulfuron with ALS inhibitors from different chemical classes (e.g., triazines, imidazolinones) in dose-response assays. Resistance is quantified using ED₅₀ values and genetic sequencing of ALS mutations .

- Experimental Protocol :

Treat resistant weed populations with Rimsulfuron (0.0123 kg ai ha⁻¹) and mesotrione (0.84 kg ha⁻¹).

Compare mortality rates and ALS gene sequencing data to identify resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.